molecular formula C17H19ClN2O B2515798 2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol CAS No. 1923094-38-5

2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol

Cat. No.: B2515798
CAS No.: 1923094-38-5
M. Wt: 302.8
InChI Key: APYNANOQMJASDO-UHFFFAOYSA-N
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Description

2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol is a useful research compound. Its molecular formula is C17H19ClN2O and its molecular weight is 302.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Physical Properties

Research has demonstrated the synthesis of related compounds and explored their physical properties. For instance, pentadentate ligands similar to 2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol were synthesized, and their corresponding Cu(II) complexes were studied. These complexes were characterized by various methods, including elemental analysis, electrochemical, and electron paramagnetic spectral studies. They displayed quasireversible redox properties and weak antiferromagnetic coupling between copper atoms (Sujatha et al., 2000).

Synthesis Methods

The synthesis of compounds structurally similar to this compound has been explored in various studies. These syntheses involve different methodologies, including reduction, bromination, and reactions with anhydrous piperazine, resulting in products suitable for industrial production (Dong Chuan-min, 2014).

Biological Activity

Some derivatives have been synthesized and screened for their biological activity. These compounds showed moderate activity against Gram-positive, Gram-negative bacteria, and fungi in specific concentrations (J.V.Guna et al., 2009).

Magnetic and Electrochemical Properties

A study investigated the magnetic and electrochemical properties of certain complexes derived from phenol-based ‘end-off’ ligands. These studies are essential for understanding the potential applications of these compounds in various scientific fields (Bharathi et al., 2007).

Antitumor Activity

Research on similar compounds has explored their antitumor activities. A series of 1,2,4-triazine derivatives bearing piperazine amide moiety was synthesized and investigated for potential anticancer activities. Certain compounds were identified as promising antiproliferative agents (L. Yurttaş et al., 2014).

Synthesis and Structural Analysis

Another aspect of research has focused on the synthesis and structural analysis of these compounds. The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, structurally similar to the chemical of interest, was synthesized and its structure assigned by various spectral methods (M. Wujec & R. Typek, 2023).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic uses, given its high specific affinity for the histamine H1 receptor . Additionally, more research could be conducted to optimize its synthesis and improve yield.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c18-15-5-7-16(8-6-15)20-11-9-19(10-12-20)13-14-3-1-2-4-17(14)21/h1-8,21H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYNANOQMJASDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.